VCH-286

Übersicht

Beschreibung

VCH-286 ist eine niedermolekulare Verbindung, die für ihre Rolle als Antagonist des C-C-Chemokinrezeptors vom Typ 5 (CCR5) bekannt ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg umfasst typischerweise:

Bildung der Kernstruktur: Dies beinhaltet die Cyclisierung spezifischer Vorläufer unter kontrollierten Bedingungen.

Modifikationen der funktionellen Gruppen: Einführung von Fluoratomen und anderen funktionellen Gruppen durch Reaktionen wie Halogenierung und Aminierung.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet häufig automatisierte Systeme für die präzise Kontrolle der Reaktionsbedingungen. Die Verwendung von Hochdurchsatzscreening und fortschrittlichen Reinigungstechniken stellt die gleichbleibende Qualität der Verbindung sicher .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VCH-286 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes:

Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.

Functional group modifications: Introduction of fluorine atoms and other functional groups through reactions such as halogenation and amination.

Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the consistent quality of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VCH-286 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid reduziert werden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart von Katalysatoren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der CCR5-Rezeptorantagonismus und seiner Auswirkungen auf chemische Pfade verwendet.

Biologie: Untersucht für seine Rolle bei der Blockierung des Eindringens von HIV-1 in Wirtszellen, wodurch es ein potenzieller Kandidat für antivirale Therapien wird.

Medizin: Für sein therapeutisches Potenzial bei der Behandlung von HIV-Infektionen und anderen Krankheiten untersucht, die CCR5-Rezeptoren betreffen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf CCR5-Rezeptoren abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den CCR5-Rezeptor auf der Oberfläche von Wirtszellen bindet. Diese Bindung induziert Konformationsänderungen im Rezeptor, wodurch verhindert wird, dass das virale Protein gp120 an CCR5 bindet. Dadurch wird der Eintritt von CCR5-tropen Stämmen von HIV-1 in Wirtszellen blockiert, wodurch die Virusreplikation und -ausbreitung gehemmt werden .

Wissenschaftliche Forschungsanwendungen

Antiviral Efficacy

In Vitro Studies

Research has demonstrated that VCH-286 possesses significant antiviral activity against various strains of HIV-1. In comparative studies, this compound showed an IC50 (the concentration required to inhibit 50% of viral replication) of 0.23 nM against the HIV-1 BAL strain and 0.34 nM against the HIV-1 CC1/85 strain, outperforming other CCR5 inhibitors like maraviroc (MVC) and vicriviroc (VVC) .

Table 1: Antiviral Activity of this compound Compared to Other CCR5 Inhibitors

| Compound | IC50 (nM) - HIV-1 BAL | IC50 (nM) - HIV-1 CC1/85 |

|---|---|---|

| This compound | 0.23 | 0.34 |

| MVC | 1.85 | 4.39 |

| VVC | 3.38 | 3.78 |

These results indicate that this compound is significantly more effective than MVC and VVC, with lower concentrations required to achieve similar levels of viral inhibition.

Synergistic Effects with Other Antiretrovirals

This compound has also been studied for its synergistic effects when combined with other antiretroviral agents. In vitro studies revealed that combinations of this compound with drugs such as AZT (zidovudine), NVP (nevirapine), and SQV (saquinavir) resulted in enhanced antiviral activity, suggesting its potential role in combination therapy for HIV/AIDS .

Table 2: Synergistic Combinations of this compound

| Combination | Combination Index (CI) | Interpretation |

|---|---|---|

| VVC + this compound | 0.68 | Synergy |

| AZT + this compound | <1 | Synergy |

| NVP + this compound | <1 | Synergy |

A CI value of less than 1 indicates a synergistic effect, which is crucial for developing effective treatment regimens that maximize therapeutic outcomes while minimizing resistance.

Case Studies and Clinical Implications

Several case studies have explored the application of this compound in clinical settings, focusing on its safety profile and efficacy in diverse patient populations. Notably, no toxicity was observed in uninfected peripheral blood mononuclear cells at concentrations up to 1,000 nM, highlighting its safety for potential therapeutic use .

Case Study Example: Efficacy in Treatment-Naive Patients

In a cohort study involving treatment-naive patients infected with R5-tropic HIV, patients receiving a regimen including this compound exhibited rapid viral load reductions compared to those receiving standard therapy alone. These findings underscore the importance of integrating new agents like this compound into existing treatment frameworks to enhance patient outcomes.

Wirkmechanismus

VCH-286 exerts its effects by binding to the CCR5 receptor on the surface of host cells. This binding induces conformational changes in the receptor, preventing the viral protein gp120 from attaching to CCR5. As a result, the entry of CCR5-tropic strains of HIV-1 into host cells is blocked, inhibiting viral replication and spread .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Maraviroc: Ein weiterer CCR5-Antagonist, der zur Behandlung von HIV-Infektionen eingesetzt wird.

Vicriviroc: Ein CCR5-Antagonist mit ähnlichen Wirkmechanismen.

Aplaviroc: Eine weitere Verbindung, die auf CCR5-Rezeptoren abzielt.

Einzigartigkeit von VCH-286

This compound ist einzigartig aufgrund seiner hohen Affinität zum CCR5-Rezeptor und seiner verlängerten Rezeptorbesetzung im Vergleich zu anderen CCR5-Antagonisten. Dies führt zu einer effektiveren Blockade des CCR5-abhängigen HIV-Eintrags, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Biologische Aktivität

VCH-286 is a novel CCR5 inhibitor that has garnered attention for its potent anti-HIV-1 activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, synergistic effects with other antiretroviral agents, and potential implications for HIV treatment.

This compound functions as a selective antagonist of the CCR5 receptor, which is crucial for HIV-1 entry into host cells. By binding to this receptor, this compound inhibits the virus's ability to infect CD4+ T cells, thus preventing viral replication. This mechanism is particularly significant for R5-tropic strains of HIV, which utilize CCR5 for cell entry.

In Vitro Efficacy

Research indicates that this compound exhibits strong antiviral activity against HIV-1. In studies, it demonstrated an IC50 (the concentration required to inhibit 50% of viral replication) significantly lower than that of existing CCR5 inhibitors like Maraviroc (MVC) and Vicriviroc (VVC). The following table summarizes the IC50 values for this compound compared to MVC and VVC against different HIV-1 strains:

| Compound | HIV-1 BAL (IC50 nM) | HIV-1 CC1/85 (IC50 nM) |

|---|---|---|

| This compound | 0.23 | 0.34 |

| MVC | 1.85 | 4.39 |

| VVC | 3.38 | 3.78 |

These results indicate that this compound is approximately 8 to 14 times more potent than MVC and VVC in inhibiting viral replication, suggesting its potential as a powerful therapeutic option in HIV treatment regimens .

Synergistic Effects

This compound has been evaluated for its interactions with other antiretroviral drugs, revealing synergistic effects when combined with various classes of inhibitors. For instance, combinations with reverse transcriptase inhibitors like AZT and protease inhibitors such as SQV showed enhanced antiviral activity compared to single-agent treatments.

The combination index (CI) values from studies provide insights into these interactions:

| Combination | CI Value (HIV-1 BAL) | CI Value (HIV-1 CC1/85) |

|---|---|---|

| MVC + this compound | 0.47 | 0.44 |

| MVC + VVC | 5.99 | 1.37 |

A CI value less than 1 indicates synergy, whereas a value greater than 1 suggests antagonism. The data show that the combination of MVC and this compound is highly synergistic across both viral isolates .

Case Studies and Research Findings

Several studies have investigated the clinical implications of using this compound in combination therapies for HIV treatment:

- Study on Synergistic Combinations : A study published in Antimicrobial Agents and Chemotherapy highlighted that this compound combined with other antiretroviral agents not only enhanced antiviral efficacy but also maintained low toxicity levels in uninfected peripheral blood mononuclear cells (PBMCs) at concentrations up to 1000 nM .

- Pharmacodynamics : Another study emphasized the pharmacodynamic advantages of using multiple CCR5 inhibitors in tandem with other drug classes, suggesting that varied rates of receptor occupancy could optimize therapeutic outcomes .

- Safety Profile : Importantly, no significant toxicity was observed in uninfected PBMCs at high concentrations, indicating a favorable safety profile for potential clinical use .

Eigenschaften

CAS-Nummer |

891824-47-8 |

|---|---|

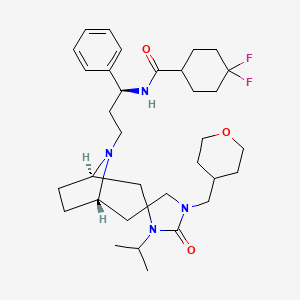

Molekularformel |

C34H50F2N4O3 |

Molekulargewicht |

600.8 g/mol |

IUPAC-Name |

4,4-difluoro-N-[(1S)-3-[(1R,5S)-1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1 |

InChI-Schlüssel |

YZGXEGUSPLSQOJ-VUQZBIHUSA-N |

SMILES |

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

Isomerische SMILES |

CC(C)N1C(=O)N(CC12C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

Kanonische SMILES |

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

VCH-286; VCH 286; VCH286 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.